The synthesis of abemaciclib metabolite M18 primarily occurs in vivo through metabolic pathways involving cytochrome P450 enzymes. Specifically, both M2 and M20 serve as precursors to M18. The enzymatic conversion involves hydroxylation and N-desethylation reactions facilitated by CYP3A4 .
The metabolic pathway can be summarized as follows:
Quantitative analysis of these metabolites can be performed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), allowing for precise measurement of their concentrations in biological samples .
The molecular formula of abemaciclib metabolite M18 is with a molecular weight of approximately 494.54 g/mol . Its structure features a complex arrangement that includes fluorinated aromatic rings and multiple nitrogen-containing functional groups, which are crucial for its biological activity.
The primary chemical reactions involving abemaciclib metabolite M18 include:
These reactions are essential for transforming the parent drug into more hydrophilic compounds that can be eliminated from the body effectively . The involvement of CYP3A4 is critical in these transformations, highlighting the importance of this enzyme in drug metabolism.
Abemaciclib metabolite M18 functions by inhibiting cyclin-dependent kinases 4 and 6, which are pivotal in regulating the cell cycle. By blocking these kinases, M18 prevents the phosphorylation of retinoblastoma protein, leading to cell cycle arrest at the G1 phase. This action effectively halts the proliferation of cancer cells, contributing to its therapeutic effects against breast cancer .
Pharmacokinetic studies indicate that M18 exhibits similar bioavailability and clearance characteristics compared to its parent compound. The systemic clearance rates are influenced by factors such as genetic polymorphisms affecting CYP3A4 activity, which can lead to variations in drug metabolism among patients .
Relevant data regarding these properties assists researchers in formulating effective delivery systems for therapeutic applications .
Abemaciclib metabolite M18 has gained attention not only for its role as an active metabolite but also for its potential applications in drug development strategies such as PROTAC (proteolysis-targeting chimeras). These applications exploit the unique properties of M18 to design targeted therapies that enhance the degradation of specific proteins involved in cancer progression .
Additionally, ongoing research aims to explore its efficacy in combination therapies and its interactions with other oncological agents, further establishing its role in personalized cancer treatment regimens .
The bioactivation cascade transforming abemaciclib into its pharmacologically relevant metabolites is predominantly orchestrated by the cytochrome P450 3A4 (CYP3A4) enzyme system within hepatocytes. Abemaciclib undergoes extensive oxidative metabolism, generating three principal active metabolites: N-desethylabemaciclib (M2), hydroxyabemaciclib (M20), and hydroxy-N-desethylabemaciclib (M18). M18 arises specifically through sequential CYP3A4-mediated modifications, involving initial N-deethylation to form M2 followed by hydroxylation, or alternatively, hydroxylation of abemaciclib to M20 followed by N-deethylation [1] [6]. This metabolic pathway underscores CYP3A4's central role not only in abemaciclib clearance but also in the generation of active moieties contributing to therapeutic effects.
Table 1: Key Metabolic Parameters of Abemaciclib and Metabolite M18
| Parameter | Abemaciclib | Metabolite M18 | Experimental Context |
|---|---|---|---|
| Primary Formation Enzyme | CYP3A4 | CYP3A4 | Human liver microsomes [1] |
| Fraction of Total Radioactivity (AUC%) | 34% | 5% | Human plasma post-administration [6] |
| CYP3A4 Inhibition Effect on Exposure | 3.4-7.15-fold increase | Proportional increase | PBPK modeling with strong inhibitors [1] |
| CYP3A4 Induction Effect on Exposure | ~95% decrease | Proportional decrease | Rifampin clinical study [1] |
| Efflux Transporter Substrate (ABCB1/ABCG2) | Yes | Yes | In vitro transport assays [6] |
The formation kinetics of M18 are highly susceptible to modulation by CYP3A4 perpetrators:
Furthermore, M18, like abemaciclib, is a substrate for ATP-binding cassette (ABC) efflux transporters ABCB1 (P-glycoprotein) and ABCG2 (BCRP). In vitro studies employing polarized cell monolayers overexpressing these transporters confirm significant vectorial transport of M18 [6]. This efflux activity actively restricts M18's gastrointestinal absorption and brain penetration while facilitating its hepatobiliary excretion. Consequently, co-administration of potent ABCB1/ABCG2 inhibitors could theoretically increase M18 bioavailability and central nervous system (CNS) delivery, although clinical data specifically addressing this interaction for M18 remains limited.
Metabolite M18 retains the core chemical scaffold of abemaciclib while incorporating two key biotransformations: N-deethylation and hydroxylation. Abemaciclib (molecular weight: 506.6 g/mol, Chemical Formula: C₂₇H₃₂F₂N₈) undergoes CYP3A4-catalyzed oxidative N-deethylation, resulting in metabolite M2 (N-desethylabemaciclib, molecular weight: 478.55 g/mol). Subsequent hydroxylation, also mediated by CYP3A4, yields M18 (hydroxy-N-desethylabemaciclib, molecular weight: 494.5 g/mol for free base; 531.00 g/mol for hydrochloride salt, Chemical Formula: C₂₅H₂₉F₂N₈O for free base) [1] [7]. The specific site of hydroxylation in M18 is not explicitly detailed in the provided sources but is presumed based on structural analysis to occur on the methyl group of the terminal aminopyrimidine moiety or the cyclopropyl ring system.
Table 2: Structural Comparison of Abemaciclib and Metabolite M18
| Structural Property | Abemaciclib | Metabolite M18 | Functional Consequence |
|---|---|---|---|
| Molecular Weight (g/mol) | 506.606 | 494.5 (Free base) | Alters pharmacokinetics (distribution) |
| Chemical Formula | C₂₇H₃₂F₂N₈ | C₂₅H₂₉F₂N₈O (Free base) | Increased polarity |
| Key Modifications | Parent Structure | N-Deethylation + Hydroxylation | Enhanced solubility; Modified transporter affinity |
| Fraction Unbound (fu plasma) | 0.0557 | 0.034 | Higher protein binding for M18 |
| logP (Calculated) | 3.36 | 2.35 (Predicted) [1] | Increased hydrophilicity |
These structural modifications impart significant physicochemical and functional differences:
The structural evolution from abemaciclib to M18 exemplifies how hepatic metabolism can generate derivatives with retained or enhanced target specificity but altered pharmacokinetic and distribution properties, contributing to the overall pharmacological profile of the administered drug.
Metabolite M18 is not merely an intermediate in abemaciclib's metabolic pathway; it is a potent CDK4/6 inhibitor in its own right, directly contributing to the antitumor efficacy observed with abemaciclib therapy. Cell-free kinase assays demonstrate that M18 exhibits high affinity for CDK4/cyclin D1 and CDK6/cyclin D3 complexes, with IC₅₀ values of 1.2 nM and 2.7 nM, respectively [6]. These values indicate that M18 possesses inhibitory potency against CDK4 comparable to the active metabolites M2 (IC₅₀ CDK4: 1.2 nM) and exceeding the parent abemaciclib (IC₅₀ CDK4: 2.0 nM) [1] [6]. Against CDK6, M18's potency (IC₅₀: 2.7 nM) is slightly less than against CDK4 but remains highly potent and comparable to abemaciclib (IC₅₀ CDK6: 9.6 nM) [1] [6].
Table 3: Kinase Inhibition Profile of Abemaciclib and Metabolite M18
| Kinase Complex | Abemaciclib IC₅₀ (nM) | Metabolite M18 IC₅₀ (nM) | Relative Potency (M18 vs Parent) |
|---|---|---|---|
| CDK4/Cyclin D1 | 2.0 | 1.2 | ~1.7-fold more potent |
| CDK6/Cyclin D3 | 9.6 | 2.7 | ~3.6-fold more potent |
| Primary Mechanism | G1 Cell Cycle Arrest | G1 Cell Cycle Arrest | Identical |
| Contribution to Total Activity | ~34% of Plasma Radioactivity | ~5% of Plasma Radioactivity | Potency-adjusted contribution significant |
The mechanistic role of M18 mirrors that of abemaciclib:
CAS No.: 1981-49-3
CAS No.: 76663-30-4
CAS No.: 79982-56-2
CAS No.: 56892-33-2
CAS No.: 123408-96-8